1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one
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Overview
Description
1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one is an organic compound characterized by the presence of a dimethylsulfonium group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one can be synthesized through the reaction of dimethylsulfonium methylide with benzylideneacetone. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to generate the sulfonium ylide, which then reacts with the benzylideneacetone to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfonium group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted phenylpropanones.
Scientific Research Applications
1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
- 1-(Dimethyl-$l^{4}-sulfanylidene)-2-phenylpropan-2-one
- 1-(Dimethyl-$l^{4}-sulfanylidene)-3-(4-nitrophenyl)propan-2-one
- 1-(Dimethyl-$l^{4}-sulfanylidene)-3-(4-methoxyphenyl)propan-2-one
Comparison: 1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one is unique due to its specific substitution pattern and the presence of the dimethylsulfonium group. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(dimethyl-λ4-sulfanylidene)-3-phenylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-13(2)9-11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFKSVLIQXXGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=CC(=O)CC1=CC=CC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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